molecular formula C18H17ClN2O4S B5235215 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethylphenyl)benzamide

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethylphenyl)benzamide

Cat. No. B5235215
M. Wt: 392.9 g/mol
InChI Key: KHOJDQBDTQWMNQ-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known for their varied biological activities. Although specific studies directly mentioning the compound are rare, closely related compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions, facilitated by catalysts like sodium ethanolate or reactions with hydrazine in specific conditions. Patel & Dhameliya (2010) describe the synthesis of similar compounds through condensation with aromatic aldehydes, yielding good yields and showcasing the versatility of synthesis approaches for this class of compounds (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Detailed molecular structure analyses are critical for understanding the interaction mechanisms of such compounds. Studies like those conducted by Demir et al. (2016), which include X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra, provide insights into the optimized molecular structures and the electronic properties of similar compounds (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives with significant biological activities. For example, the work by Nimbalkar et al. (2018) demonstrates the use of ultra-sonication as a green chemistry tool in the synthesis of derivatives showing promising anti-tubercular activity (Nimbalkar et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in the pharmacokinetic profile of such compounds. Sagar et al. (2018) highlight the importance of understanding these properties through X-ray structure characterization, which can influence the compound's stability and bioavailability (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for derivative formation, and interaction with biological targets, are key to the compound's utility in various applications. Studies like that of Hebishy et al. (2020), which investigate the synthesis of benzamide-based derivatives and their antiviral activities, underscore the compound's potential in drug development (Hebishy et al., 2020).

properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-2-12-5-3-4-6-16(12)20-18(23)14-11-13(7-8-15(14)19)21-17(22)9-10-26(21,24)25/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOJDQBDTQWMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-ethylphenyl)benzamide

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